molecular formula C19H18FNO2 B11409738 N-(2-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-(2-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11409738
M. Wt: 311.3 g/mol
InChI Key: GZUWJZYUGBKGPN-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzofuran core substituted with an isopropyl group at position 5, linked via an acetamide group to a 2-fluorophenyl moiety. This structure combines aromatic and heterocyclic elements, with fluorine contributing electron-withdrawing effects and the isopropyl group enhancing lipophilicity.

A similar approach likely applies here.

Properties

Molecular Formula

C19H18FNO2

Molecular Weight

311.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H18FNO2/c1-12(2)13-7-8-18-15(9-13)14(11-23-18)10-19(22)21-17-6-4-3-5-16(17)20/h3-9,11-12H,10H2,1-2H3,(H,21,22)

InChI Key

GZUWJZYUGBKGPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of Substituents: The isopropyl group and the fluorophenyl group can be introduced through substitution reactions using suitable reagents and catalysts.

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and benzofuran moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Features
Target Compound Benzofuran 5-isopropyl, 2-fluorophenyl-acetamide 324.36 Fluorine enhances bioavailability; benzofuran improves π-π interactions.
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthalene 3-chloro-4-fluorophenyl, naphthalene 329.76 Larger aromatic system (naphthalene) increases rigidity; dihedral angle 60.5° between rings.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide Benzofuran + thiadiazole 5-isopropyl, thiadiazole-ethyl 329.42 Thiadiazole introduces sulfur, potentially improving enzyme inhibition.
BH36992: N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide Benzofuran 5-isopropyl, 3,4-dimethoxyphenethyl 381.46 Methoxy groups enhance electron donation; higher lipophilicity (logP ~4.2).

Key Observations :

  • Aromatic vs. Heterocyclic Cores : Benzofuran (target) offers planar rigidity, while naphthalene () increases hydrophobicity. Thiadiazole () adds hydrogen-bonding capacity .
  • Substituent Effects : Fluorine (target) improves metabolic stability and blood-brain barrier penetration compared to methoxy (BH36992) or chloro () groups .

Crystallographic and Conformational Analysis

  • Dihedral Angles : In N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (), the 60.5° dihedral angle between aromatic rings reduces π-stacking, whereas the target’s benzofuran-fluorophenyl system may adopt a more planar conformation for stronger receptor binding .
  • Hydrogen Bonding : The acetamide NH in forms N–H···O bonds, a feature critical for crystallinity and solubility. The fluorine in the target compound may weaken such interactions, altering dissolution rates .

Biological Activity

N-(2-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C18H20FN
  • Molecular Weight : 311.3 g/mol
  • CAS Number : 879930-88-8

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Apoptosis Induction : Studies suggest that related compounds can induce programmed cell death in cancer cells by activating intrinsic pathways involving cytochrome c release and caspase activation .
  • Inhibition of Tumor Cell Invasion : Compounds with similar structures have shown the ability to disrupt pathways such as FAK/Paxillin, significantly reducing the invasive characteristics of tumor cells .
  • DNA Intercalation : Some derivatives have been found to intercalate within DNA, leading to potential mutagenic effects and influencing cellular toxicity profiles .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Description IC50 Values (µM)
Anticancer ActivityInduces apoptosis in A549 and HeLa cell lines3.35 - 16.79
Inhibition of InvasionDisruption of FAK/Paxillin signalingNot specified
CytotoxicityInhibits growth in various human cancer cell lines0.20 - 48.0

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Study on Apoptosis Induction :
    • A compound similar in structure was shown to promote phosphatidylserine flipping and cytochrome c release in A549 cells, indicating strong apoptotic activity .
  • Inhibition of Tumor Growth :
    • Research demonstrated that certain benzofuran derivatives inhibited growth in a variety of cancer cell lines, including MCF7 and MDA-MB-231, with IC50 values ranging from 4.87 to 6.72 µM .
  • Mechanistic Insights :
    • Studies utilizing Western Blot and immunocytochemistry provided insights into the mechanisms through which these compounds exert their effects, highlighting their potential for clinical applications as anticancer agents .

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